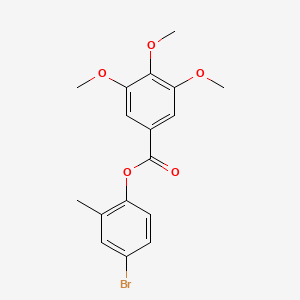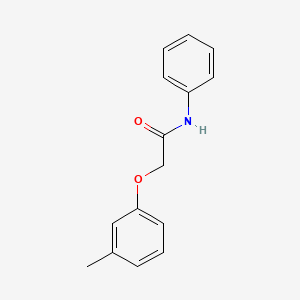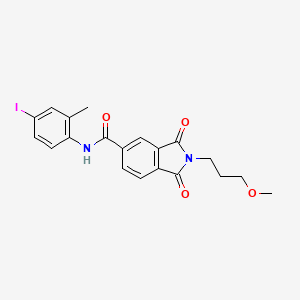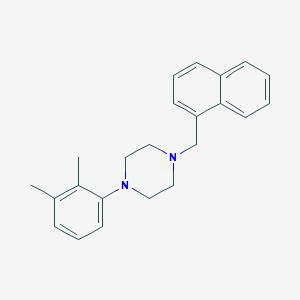
4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C17H17BrO5 It is a derivative of benzoic acid and is characterized by the presence of a bromine atom, a methyl group, and three methoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate typically involves the esterification of 4-bromo-2-methylphenol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 4-azido-2-methylphenyl 3,4,5-trimethoxybenzoate or 4-thiocyanato-2-methylphenyl 3,4,5-trimethoxybenzoate.
Oxidation Reactions: Products include 4-bromo-2-methylbenzoic acid or 4-bromo-2-methylbenzaldehyde.
Reduction Reactions: Products include 4-bromo-2-methylphenyl 3,4,5-trimethoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate is not fully understood. it is believed to interact with cellular membranes and proteins due to its amphiphilic nature. The compound may incorporate into lipid bilayers, altering membrane properties and affecting cellular functions. Additionally, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar structure but lacks the bromine and methyl groups.
4-Chloro-2-methylphenyl 3,4,5-trimethoxybenzoate: Similar structure but contains a chlorine atom instead of bromine.
4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzyl alcohol: Similar structure but with an alcohol group instead of an ester.
Uniqueness
4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and biological activity. The combination of these functional groups with the trimethoxybenzoate moiety provides distinct chemical properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C17H17BrO5 |
|---|---|
Peso molecular |
381.2 g/mol |
Nombre IUPAC |
(4-bromo-2-methylphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H17BrO5/c1-10-7-12(18)5-6-13(10)23-17(19)11-8-14(20-2)16(22-4)15(9-11)21-3/h5-9H,1-4H3 |
Clave InChI |
FFHMFVQLSZZQPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)-3-phenylpropanamide](/img/structure/B12460832.png)

![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12460838.png)



![N'-[(3-nitrophenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide](/img/structure/B12460873.png)


![1-[4-(diphenylmethyl)piperazin-1-yl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12460890.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12460894.png)

![(3aS,4R,9bR)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B12460902.png)
![6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12460903.png)
